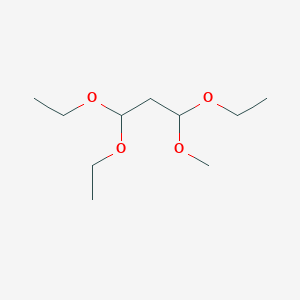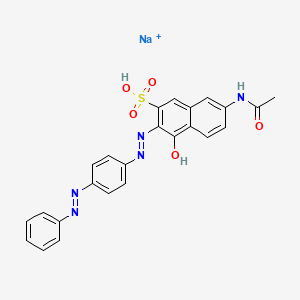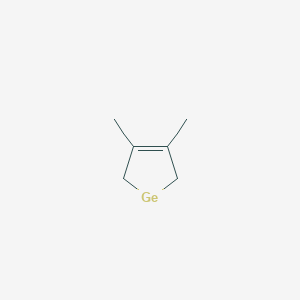
CID 11262895
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “CID 11262895” is a chemical entity with significant interest in various scientific fields. This compound is known for its unique structural properties and potential applications in different domains such as chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, and applications can provide valuable insights into its utility and potential for future research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 11262895” involves a series of chemical reactions that require precise conditions. The preparation method typically includes the dissolution of organic amine in a solvent, followed by the addition of dianhydride. The mixture is then stirred, dissolved, and allowed to react . This process may involve specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using advanced techniques and equipment. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The industrial production methods are designed to optimize yield and reduce production costs while ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Compound “CID 11262895” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions: The reactions involving compound “this compound” typically use reagents such as oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired outcome, but they often involve controlled temperatures, pressures, and pH levels .
Major Products Formed: The major products formed from the reactions of compound “this compound” depend on the specific reaction conditions and reagents used. These products can include various derivatives and modified compounds that have enhanced or altered properties suitable for specific applications.
Scientific Research Applications
Compound “CID 11262895” has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other complex molecules. In biology, it serves as a tool for studying cellular processes and interactions. In medicine, it has potential therapeutic applications due to its unique properties. Additionally, in the industry, it is utilized in the development of new materials and technologies .
Mechanism of Action
Comparison with Other Similar Compounds: Compound “CID 11262895” can be compared with other similar compounds based on its structural and functional properties. Similar compounds may include those with analogous chemical structures or those that exhibit similar biological activities. The uniqueness of compound “this compound” lies in its specific interactions and effects, which may differ from those of its analogs .
Comparison with Similar Compounds
- Compound A
- Compound B
- Compound C
These similar compounds share certain characteristics with “CID 11262895” but may differ in their specific applications and effects.
Properties
Molecular Formula |
C6H10Ge |
|---|---|
Molecular Weight |
154.77 g/mol |
InChI |
InChI=1S/C6H10Ge/c1-5-3-7-4-6(5)2/h3-4H2,1-2H3 |
InChI Key |
SVWKMCFNHHEYIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C[Ge]C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



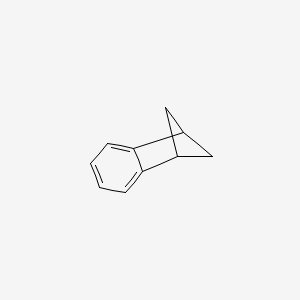
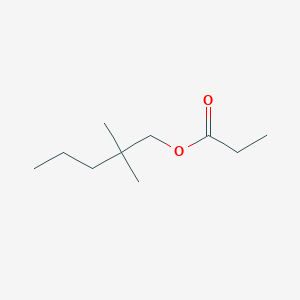
![{3-[(Ethoxycarbonyl)amino]phenyl}arsonic acid](/img/structure/B14726921.png)
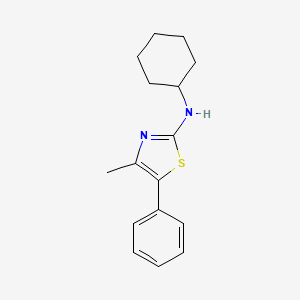
![Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-](/img/structure/B14726924.png)
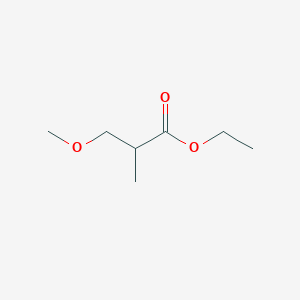


![1,1'-(Methanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea]](/img/structure/B14726941.png)
